4,14-Dimethylergosta-8,24(28)-dien-3-ol
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Overview
Description
Obtusifoliol is a metabolic intermediate of sterols produced by certain fungi. It is a key compound in the biosynthesis of sterols and can be converted to delta8,14-sterol by the enzyme ERG11 (CYP51F1) . This compound plays a significant role in the sterol biosynthesis pathway, which is crucial for the formation of cell membranes and other essential biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of obtusifoliol involves a multi-step process starting from commercially available lanosterol. The synthesis is achieved in ten steps with an overall yield of 1.3% . The intermediates formed during this pathway provide a basis for further derivatization of the sterol skeleton, which is essential for studying CYP51 inhibition and overcoming azole resistance in pathogens .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of obtusifoliol. Most of the synthesis is carried out in research laboratories for scientific studies and applications.
Chemical Reactions Analysis
Types of Reactions: Obtusifoliol undergoes several types of chemical reactions, including:
Oxidation: Obtusifoliol can be oxidized to form various oxidized sterol derivatives.
Reduction: Reduction reactions can modify the sterol structure, leading to different sterol intermediates.
Substitution: Substitution reactions can introduce different functional groups into the sterol skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sterol derivatives that are crucial for studying sterol biosynthesis and its inhibition .
Scientific Research Applications
Obtusifoliol has several scientific research applications, including:
Mechanism of Action
Obtusifoliol exerts its effects by acting as a substrate for sterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of obtusifoliol, leading to the formation of delta8,14-sterol . The molecular targets involved in this pathway include the sterol 14α-demethylase enzyme and other enzymes in the sterol biosynthesis pathway. The inhibition of CYP51 by obtusifoliol and its derivatives is a key mechanism for developing antifungal agents .
Comparison with Similar Compounds
Obtusifoliol is unique compared to other sterol intermediates due to its specific role in the sterol biosynthesis pathway. Similar compounds include:
Ergosterol: A sterol found in fungi that is structurally similar to cholesterol in animals.
Cholesterol: A sterol found in animal cell membranes that is essential for maintaining membrane fluidity and integrity.
Obtusifoliol’s uniqueness lies in its specific interaction with sterol 14α-demethylase and its role as a metabolic intermediate in the biosynthesis of sterols .
Properties
IUPAC Name |
4,10,13,14-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKQIDRZNIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864720 |
Source
|
Record name | 4,14-Dimethylergosta-8,24(28)-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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